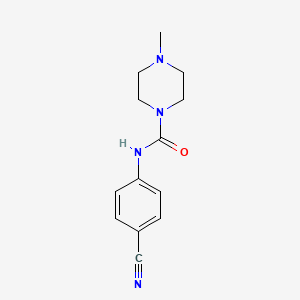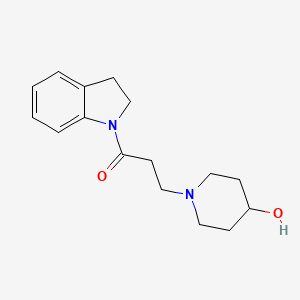
N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide, also known as MOPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MOPA is a derivative of phthalazine and has been found to exhibit a wide range of biological activities, making it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide is not fully understood. However, studies have suggested that N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide may exert its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in cell division and proliferation. N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide can modulate the activity of various enzymes and signaling pathways that are involved in cell growth, differentiation, and apoptosis. N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide has also been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide in lab experiments is its potent anti-cancer activity. N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for cancer research. However, one of the limitations of using N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of the compound.
Zukünftige Richtungen
There are several future directions for research on N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide. One of the most promising areas of research is the development of N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide-based anti-cancer drugs. Studies have shown that N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide exhibits potent anti-cancer activity, and further research is needed to develop N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide-based drugs that can be used in clinical settings. Other future directions for research on N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide include its potential applications in the treatment of other diseases, such as inflammation and neurodegenerative disorders.
Synthesemethoden
The synthesis of N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide is a complex process that involves several steps. The starting material for the synthesis is 2-nitrobenzaldehyde, which is reacted with ethyl acetoacetate to form 2-ethyl-2-(2-nitrophenyl)acetic acid. This compound is then reacted with hydrazine hydrate to form 2-ethyl-2-(2-hydrazinylphenyl)acetic acid hydrazide, which is further treated with methyl iodide to form N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide.
Wissenschaftliche Forschungsanwendungen
N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide is in the field of cancer research. Studies have shown that N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide exhibits potent anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide has also been found to inhibit the growth of tumor cells in animal models.
Eigenschaften
IUPAC Name |
N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-19(14-8-3-2-4-9-14)16(21)12-20-17(22)15-10-6-5-7-13(15)11-18-20/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVLZJKPMUWCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C(=O)C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)



![3,4-dimethyl-5-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7475199.png)


